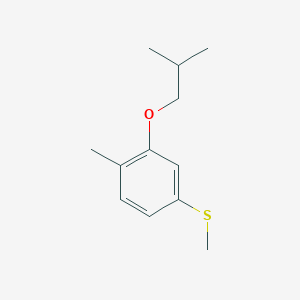
2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine is a synthetic organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves multi-step organic reactions
Preparation of Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.
Introduction of Difluoromethoxy Group: This step often involves the reaction of the pyrimidine intermediate with a difluoromethylating agent, such as difluoromethyl ether, under basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating reagent like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
作用機序
The mechanism by which 2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethoxy)phenyl isothiocyanate
- 2-(Difluoromethoxy)phenyl isothiocyanate
Comparison
Compared to similar compounds, 2-(Difluoromethoxy)-5-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to the combination of both difluoromethoxy and trifluoromethyl groups on a pyrimidine ring. This structural feature can impart distinct chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.
特性
分子式 |
C12H7F5N2O |
|---|---|
分子量 |
290.19 g/mol |
IUPAC名 |
2-(difluoromethoxy)-5-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H7F5N2O/c13-10(14)20-11-18-5-7(6-19-11)8-3-1-2-4-9(8)12(15,16)17/h1-6,10H |
InChIキー |
NLFUDQLQRGTKAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2)OC(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)


![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)




![2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13082650.png)

